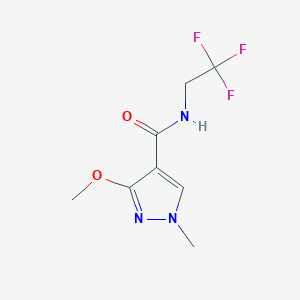

3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2/c1-14-3-5(7(13-14)16-2)6(15)12-4-8(9,10)11/h3H,4H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKXDQJDVZVUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a methoxy group, a trifluoroethyl moiety, and a carboxamide functional group, suggests various interactions with biological targets.

The compound can be represented by the following molecular formula:

- Molecular Formula: C₁₃H₁₄F₃N₃O₂

- Molecular Weight: 303.27 g/mol

Key Chemical Properties:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | High aqueous solubility |

| Density | Not available |

Biological Activity

Research indicates that pyrazole derivatives like this compound exhibit a range of biological activities, including:

- Anticancer Activity: Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific enzymes and pathways involved in tumor growth. For example, studies suggest that modifications in the pyrazole structure can enhance potency against cancer cells by increasing interaction with key proteins involved in cell proliferation and survival.

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties by modulating inflammatory mediators and pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Antiparasitic Activity: Some derivatives have demonstrated efficacy against parasites, indicating potential use in treating diseases such as malaria. The mechanism often involves inhibition of key metabolic pathways in the parasites.

The mechanism of action for this compound typically involves:

- Enzyme Inhibition: Interaction with enzymes that play crucial roles in cancer progression or inflammation.

- Receptor Modulation: Binding to specific receptors that mediate cellular responses to stimuli.

Case Studies

-

Anticancer Activity Study:

- A study evaluated the efficacy of various pyrazole derivatives against human cancer cell lines. The results indicated that compounds with trifluoroethyl substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts.

- Findings: The derivative exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells.

-

Anti-inflammatory Study:

- In an animal model of inflammation, the compound was administered at varying doses. Results showed a significant reduction in paw edema compared to control groups.

- Findings: At a dose of 20 mg/kg, the compound reduced inflammation by approximately 40%.

Scientific Research Applications

Pharmacological Potential

Research has indicated that pyrazole derivatives exhibit diverse biological activities, including:

- Antibacterial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Antifungal Properties : Specific studies have highlighted moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum .

- Anti-inflammatory Effects : Pyrazole derivatives are investigated for their potential in treating inflammatory conditions.

- Cancer Therapeutics : The structural features of 3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide may contribute to its efficacy in targeting cancer cells .

Case Studies

-

Antifungal Activity :

- A study demonstrated that certain pyrazole derivatives exhibited significant antifungal activity against Fusarium oxysporum, suggesting that modifications like trifluoroethyl substitution enhance membrane permeability and biological interactions .

-

Cancer Research :

- Research into pyrazole derivatives has shown promise for inhibiting specific enzymes involved in cancer progression. The exact mechanisms are under investigation but may involve interaction with protein targets critical for cell proliferation .

Herbicidal and Fungicidal Activities

The compound's potential as a herbicide or fungicide is notable due to its biological activity profile. Pyrazole derivatives have been explored for their effectiveness in crop protection against various pests and diseases. The presence of the trifluoroethyl group is believed to enhance the biological activity by improving lipophilicity and facilitating better interaction with plant systems .

Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions:

- Nucleophilic Substitution : Involves introducing different substituents at the nitrogen or carbon positions of the pyrazole ring.

- Condensation Reactions : Used to form intermediates that can undergo further transformations to yield the desired compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares core structural motifs with several analogues (Table 1). Key differences lie in substituent type, position, and molecular complexity:

Table 1: Structural Comparison of Pyrazole Carboxamides

Key Observations:

- Methoxy vs. Ethoxy : The target compound’s 3-methoxy group (electron-donating) contrasts with analogues like (4-ethoxy) and (3-ethoxy), which may alter electronic distribution and receptor binding.

- Aromatic vs. Aliphatic Side Chains : The target compound’s trifluoroethyl side chain is aliphatic, whereas analogues like (pyridylmethyl) and (methoxyphenyl) incorporate aromatic systems, influencing π-π stacking interactions.

Pharmacological and Physicochemical Properties

Bioactivity:

- Setomagprán : Acts as a Mas-related G protein-coupled receptor (MRGPR) antagonist with anti-inflammatory applications. The quinoline and trifluoroethyl groups likely enhance receptor specificity.

- Polychlorophenyl Analogues : Chlorine atoms increase steric bulk and electronegativity, which may enhance binding to hydrophobic enzyme pockets.

Physicochemical Trends:

- Molecular Weight : Analogues range from 260.29 () to 343.30 (). The target compound’s weight is likely intermediate, balancing solubility and membrane permeability.

- Polarity: Methoxy and trifluoroethyl groups in the target compound may reduce polarity compared to amino () or nitro () substituents, favoring blood-brain barrier penetration.

Q & A

Q. What are the established synthetic routes for 3-methoxy-1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrazole-4-carboxamide derivatives typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For the trifluoroethyl group, intermediates like 2,2,2-trifluoroethyl trifluoromethanesulfonate (a reagent for introducing trifluoroethyl moieties) are critical. Reaction optimization (e.g., solvent choice, temperature) is essential to avoid side products, as trifluoroethylation can compete with other nucleophilic substitutions .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- NMR/IR Spectroscopy: Key signals include the methoxy proton (δ ~3.8–4.0 ppm in H NMR), trifluoroethyl CF group (δ ~120–125 ppm in F NMR), and carboxamide carbonyl (stretching at ~1650–1700 cm in IR) .

- X-ray Crystallography: Analogous pyrazole derivatives (e.g., 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol) reveal planar pyrazole rings and hydrogen-bonding interactions critical for stability .

- DFT Calculations: Used to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .

Q. What solvent systems are optimal for improving solubility in biological assays?

Methodological Answer: Pyrazole carboxamides often exhibit limited aqueous solubility. Co-solvents like DMSO (10–20% v/v) or cyclodextrin-based formulations are recommended for in vitro assays. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate derivatives were solubilized using DMSO-PBS mixtures . Adjusting pH (neutral to slightly basic) can enhance solubility via deprotonation of the carboxamide group.

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluorine substitution) influence receptor binding selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies on pyrazole derivatives highlight the role of substituents:

- Methoxy Group: Enhances lipophilicity and π-stacking interactions in hydrophobic pockets (e.g., cannabinoid receptor analogs) .

- Trifluoroethyl Group: Increases metabolic stability and steric bulk, reducing off-target interactions (observed in agrochemical pyrazole carboxamides) .

- Comparative studies of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives show that electron-withdrawing groups (e.g., CF) improve target affinity but may reduce solubility .

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazole carboxamides?

Methodological Answer: Discrepancies in bioactivity often arise from assay conditions (e.g., cell line variability, compound purity). To address this:

- Standardize Assays: Use isogenic cell lines and validated protocols (e.g., ATP-based viability assays with Z’-factor >0.5).

- Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for binding kinetics and in vivo models (e.g., zebrafish for toxicity screening) .

- Meta-Analysis: Compare datasets from PubChem BioAssay entries and peer-reviewed studies to identify consensus targets .

Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?

Methodological Answer:

- CYP450 Metabolism Prediction: Tools like SwissADME predict primary oxidation sites (e.g., methoxy demethylation or trifluoroethyl dealkylation) .

- Toxicity Profiling: Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity. For example, trifluoroethyl groups are flagged for potential bioaccumulation risks .

- MD Simulations: Assess metabolite stability in liver microsomes (e.g., 20 ns trajectories with AMBER force fields) .

Key Research Gaps and Future Directions

- Mechanistic Studies: Elucidate the role of the trifluoroethyl group in modulating off-target effects (e.g., kinase inhibition) .

- Formulation Optimization: Develop nanoparticle-encapsulated forms to enhance bioavailability .

- Cross-Species Toxicity: Compare metabolic profiles in rodent vs. human hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.